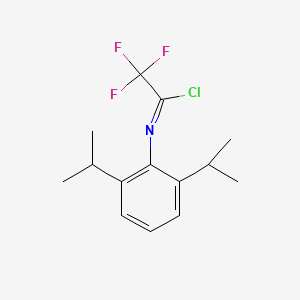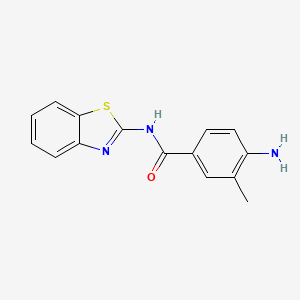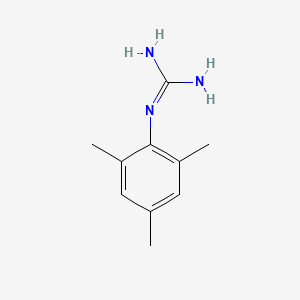![molecular formula C9H9N3O2 B15333624 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, including positions 2, 3, 5, 6, and 7 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit casein kinase 2α (CSNK2A), which plays a role in various cellular processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: This compound is a potent inhibitor of CSNK2A and shares a similar pyrazolo[1,5-a]pyrimidine core.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: This derivative has been studied for its potential in medicinal chemistry.
Uniqueness
3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to the presence of hydroxyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. Additionally, the cyclopropyl group adds to its structural diversity and potential for specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-cyclopropyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H9N3O2/c13-7-3-8(14)12-9(11-7)6(4-10-12)5-1-2-5/h3-5,14H,1-2H2,(H,11,13) |
Clave InChI |
ZWJRUKBANPEBBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3NC(=O)C=C(N3N=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)

![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)









